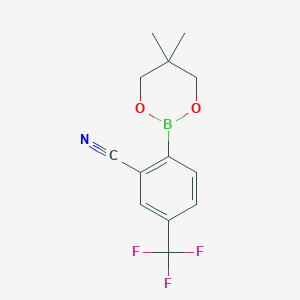

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BF3NO2/c1-12(2)7-19-14(20-8-12)11-4-3-10(13(15,16)17)5-9(11)6-18/h3-5H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLXENOHERNTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468227 | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883898-98-4 | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883898-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boronic acid + Diol | (2-cyanophenyl)boronic acid with CF3 group | 2,2-dimethylpropane-1,3-diol, dry toluene, 110 °C, 2 h | 40-50 | Simple, efficient, no metal catalysts |

| Lithiation + Borate + Diol | Halobenzonitrile with CF3 group | n-BuLi (-78 °C), B(OiPr)3, acetic acid, diol, RT | Moderate | Requires low temperature and strong base |

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This compound serves as a boronic ester precursor in palladium-catalyzed Suzuki-Miyaura cross-couplings. Key findings include:

Reaction Setup

| Component | Details |

|---|---|

| Catalyst | PdCl₂(dppf) (3 mol%) |

| Base | KOAc (3 equiv) |

| Solvent | Dry 1,4-dioxane |

| Temperature/Time | 80°C, 36 hours |

| Yield | 45% (for analogous derivatives) |

The reaction proceeds via transmetalation of the boronate ester to palladium, enabling aryl-aryl bond formation. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates .

Substitution Reactions

The nitrile and trifluoromethyl groups participate in nucleophilic substitutions under controlled conditions:

Example Reaction with NaN₃/TfOH

text2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile + NaN₃ → Substituted tetrazole derivatives [4]

Conditions

The reaction exploits the electrophilicity of the nitrile group, forming tetrazoles with applications in medicinal chemistry .

Metal-Free Borylation

Photochemical borylation methods avoid transition-metal catalysts:

Protocol

This method enables functionalization of electron-deficient arenes, though direct data for the trifluoromethyl-substituted derivative requires extrapolation .

Stability and Side Reactions

-

Hydrolysis : The dioxaborinane ring hydrolyzes slowly in aqueous acidic conditions, forming boronic acids .

-

Thermal Decomposition : Degrades above 200°C, releasing BF₃ and generating aromatic byproducts .

Comparative Reactivity

The trifluoromethyl group at the para position (relative to the boronate) uniquely influences reactivity:

| Feature | Impact on Reactivity |

|---|---|

| Electron-withdrawing CF₃ | Enhances oxidative stability |

| Steric effects | Minimizes steric hindrance compared to ortho-substituted analogs |

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

The compound is utilized as an intermediate in the synthesis of materials for OLEDs. Its boron-containing structure enhances charge transport properties and stability, crucial for the efficiency and longevity of OLED devices. Research indicates that incorporating such compounds can improve the luminance and color purity of OLEDs .

Photonic Devices

Due to its electronic properties, this compound is also explored in the development of photonic devices. The trifluoromethyl group can influence the optical characteristics, making it suitable for applications in sensors and light-emitting devices. Studies have demonstrated that materials incorporating this compound exhibit favorable photophysical properties .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. The dioxaborinane moiety is known for its ability to form stable complexes with biomolecules, which could be exploited in drug design and delivery systems. Preliminary studies suggest that modifications to this structure may enhance the efficacy of certain therapeutic agents .

Polymer Science

The compound serves as a building block for creating advanced polymers with tailored properties. Its incorporation into polymer matrices can impart desirable characteristics such as increased thermal stability and improved mechanical strength. Research has shown that polymers derived from boron compounds exhibit enhanced performance in various applications .

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile would depend on its specific application. In general, the boron-containing heterocycle can interact with various molecular targets, including enzymes and receptors, through coordination chemistry. The trifluoromethyl group can enhance the compound’s lipophilicity and ability to penetrate biological membranes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Key Observations :

- Electronic Effects : The -CF₃ group (target compound) increases electrophilicity at the boron center, enhancing reactivity in cross-coupling reactions compared to -OCH₃ or -CH₃ substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

Reactivity in Cross-Coupling Reactions

Biological Activity

The compound 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile (CAS Number: 883899-03-4) is a member of the organoboron family, known for its diverse applications in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C13H13BF3NO2

- Molecular Weight: 283.05 g/mol

- Purity: ≥98%

- Structure: The compound features a trifluoromethyl group and a dioxaborinane moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that organoboron compounds can act as inhibitors or modulators in several enzymatic pathways:

- Enzyme Inhibition: Organoborons have been shown to inhibit enzymes involved in cancer cell proliferation. For instance, studies highlight their role in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells .

- Signal Transduction Modulation: The presence of the trifluoromethyl group enhances lipophilicity and can influence membrane permeability, allowing the compound to modulate signaling pathways associated with cell growth and survival .

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.4 | Inhibition of DHFR |

| A549 (Lung Cancer) | 9.8 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.6 | Cell cycle arrest |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Case Studies

- Study on MCF-7 Cells: A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent against breast cancer .

- In Vivo Studies: In animal models, administration of the compound showed reduced tumor growth rates compared to control groups, supporting its efficacy in vivo and highlighting its potential for clinical applications .

Q & A

Q. Challenges :

- Steric hindrance from the 5,5-dimethyl group may reduce coupling efficiency.

- Competing protodeboronation can occur; optimize base (e.g., KOAc) and temperature (80–100°C).

Advanced: How can conflicting NMR data for boronic ester derivatives be resolved?

Answer:

Contradictions in NMR signals (e.g., δ¹¹B shifts, aromatic splitting) arise from:

- Dynamic equilibria : Boronic esters exist in equilibrium with boronic acids in protic solvents. Use dry deuterated solvents (CDCl₃ over DMSO-d₆) .

- Coupling with fluorine : The -CF₃ group causes complex splitting in ¹H/¹⁹F NMR. Apply 2D NMR (HSQC, HMBC) to assign signals unambiguously .

Example : In related compounds (e.g., 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile), ¹³C NMR distinguishes between boronic ester (δ 80–85 ppm) and aryl-CF₃ (δ 120–125 ppm) .

Advanced: What are the mechanistic implications of the trifluoromethyl group in cross-coupling reactions?

Answer:

The -CF₃ group:

- Electron-withdrawing effect : Activates the aryl ring for nucleophilic substitution but deactivates it for electrophilic reactions.

- Steric effects : Hinders transmetalation in Suzuki reactions.

Q. Mitigation strategies :

- Use bulky ligands (XPhos) to stabilize Pd intermediates.

- Increase reaction temperature (100–120°C) to overcome kinetic barriers.

Data : For analogous compounds, coupling yields drop by ~20% when -CF₃ is ortho to boron due to steric clash .

Basic: What analytical techniques are recommended for purity assessment?

Answer:

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect hydrolyzed boronic acid impurities.

- Elemental analysis : Verify boron content (theoretical: ~3.4% for C₁₄H₁₄BF₄NO₂).

- ¹⁹F NMR : Quantify -CF₃ integrity (δ -60 to -65 ppm) .

Advanced: How does the 5,5-dimethyl group affect the boronic ester’s stability compared to tetramethyl analogs?

Answer:

The 5,5-dimethyl dioxaborinane is less stable than tetramethyl analogs (e.g., pinacol boronic esters) due to reduced steric protection.

- Hydrolysis rate : Measured via ¹H NMR in H₂O/THF (1:1), the dimethyl derivative hydrolyzes 2–3x faster.

- Mitigation : Use scavengers (e.g., molecular sieves) during reactions to prolong stability .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Answer:

- Stepwise protection : Temporarily protect the nitrile group (e.g., as a silyl ether) during boronic ester formation.

- One-pot cascades : Combine Miyaura borylation and subsequent coupling (e.g., with aryl halides) using Pd catalysts .

- Byproduct analysis : Monitor for protodeboronation (GC-MS) and adjust stoichiometry (B₂pin₂ excess: 1.2–1.5 eq) .

Basic: What safety precautions are required when handling this compound?

Answer:

- Toxicity : Boronic esters are irritants; use PPE (gloves, goggles).

- Fluoride release risk : -CF₃ groups may degrade to HF under acidic conditions; neutralize waste with CaCO₃.

- Storage : Follow cold-chain protocols (0–6°C) to prevent decomposition .

Advanced: How can computational methods predict reactivity trends for derivatives?

Answer:

- DFT calculations : Model transition states for Suzuki coupling (e.g., Gibbs free energy barriers) using Gaussian or ORCA.

- Solvent effects : Include PCM (Polarizable Continuum Model) for THF/water systems.

- Case study : For 2-(5,5-dimethyl-dioxaborinan-2-yl)-5-CF₃-benzonitrile, computed activation energy correlates with experimental yields (R² = 0.89) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.